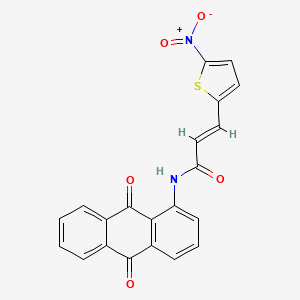

(E)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-(5-nitrothiophen-2-yl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-(5-nitrothiophen-2-yl)acrylamide, also known as DTAA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DTAA has been extensively studied for its remarkable properties, including its ability to act as an efficient fluorescent probe, anti-inflammatory agent, and anti-cancer drug.

Applications De Recherche Scientifique

Photomechanical Organic Microcrystals

Research has shown that related compounds, like (E)-3-(Anthracen-9-yl)acrylic acid, exhibit strong photomechanical responses, indicating potential applications in the development of light-responsive materials. Techniques such as acid catalyzed hydrolysis have been used to grow high-quality microcrystals of these compounds, which undergo photoinduced coiling-uncoiling or folding-unfolding transitions under specific light irradiation. This suggests potential uses in smart materials and devices that can respond to light stimuli (Al‐Kaysi et al., 2015).

Polymeric Microspheres for Color Laser Printing

Another study focused on the preparation of polymeric microspheres containing an aminoanthraquinone chromophore derived from the reaction of 1-aminoanthraquinone with acryloyl chloride. These microspheres have been proposed for use in color laser printing due to their uniform size, smooth surface, and high conversion rate of reactive components. This illustrates the compound's role in developing advanced materials for printing technologies (Ming-qing, 2013).

Molecular Electronic Devices

The study of molecules containing nitroamine redox centers, such as 2'-amino-4-ethynylphenyl-4'-ethynylphenyl-5'-nitro-1-benzenethiol, in electronic devices has revealed the potential of using such compounds for negative differential resistance and achieving high on-off peak-to-valley ratios. This suggests applications in the development of molecular electronics and devices with improved performance characteristics (Chen et al., 1999).

Radical Polymerization

Research into the controlled radical polymerization of acrylamides containing specific moieties, such as l-Phenylalanine, through reversible addition−fragmentation chain transfer (RAFT) polymerization, has been conducted. This work underscores the versatility of acrylamides in synthesizing polymers with controlled molecular weights and low polydispersity, indicating their broad applicability in polymer science (Mori et al., 2005).

Propriétés

IUPAC Name |

(E)-N-(9,10-dioxoanthracen-1-yl)-3-(5-nitrothiophen-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12N2O5S/c24-17(10-8-12-9-11-18(29-12)23(27)28)22-16-7-3-6-15-19(16)21(26)14-5-2-1-4-13(14)20(15)25/h1-11H,(H,22,24)/b10-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POFHHKXKPIUQTH-CSKARUKUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C=CC4=CC=C(S4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)/C=C/C4=CC=C(S4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-Methyl-5-phenylsulfanyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 4-chlorobenzoate](/img/structure/B2740900.png)

![7-chloro-3-[(3,4-dimethylphenyl)sulfonyl]-N,N-dipropyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2740904.png)

![N1-(sec-butyl)-N2-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2740908.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2740911.png)

![(5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2-methyl-3-(2,2,2-trifluoroethyl)imidazol-4-one](/img/no-structure.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2740917.png)

![2-{[(4-methylphenyl)sulfonyl]oxy}hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione](/img/structure/B2740921.png)